REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1.CC[N:17](C(C)C)[CH:18]([CH3:20])[CH3:19].C(N)(C)C>>[CH:18]([NH:17][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1)([CH3:20])[CH3:19]
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Name
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|
Quantity
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12 L
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Type
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reactant
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Smiles
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ClC1=NC(=NC=C1C(=O)OCC)SC
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Name
|
|
Quantity
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876 mL
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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379 mL
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Type
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reactant
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Smiles
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C(C)(C)N
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C)(C)N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred overnight at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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mixed at ambient temperature for 4 h
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Duration
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4 h
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Type
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CONCENTRATION
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Details
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The reaction was concentrated under reduced pressure
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Type
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ADDITION
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Details
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the crude product was diluted with water (2 L)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with chloroform (2×3 L)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)NC1=NC(=NC=C1C(=O)OCC)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.08 mol | |
AMOUNT: MASS | 1042 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 105.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |